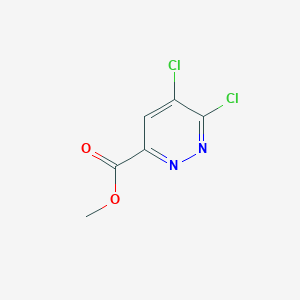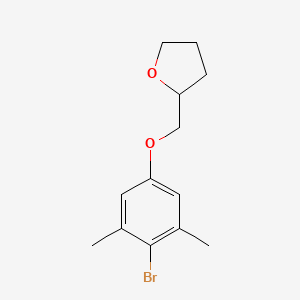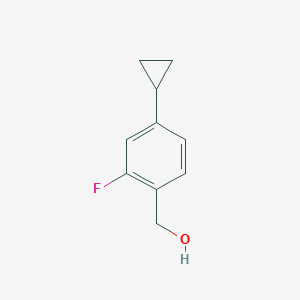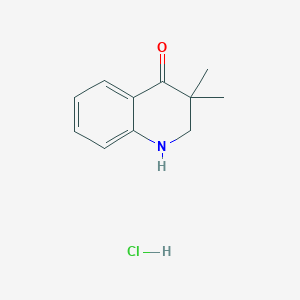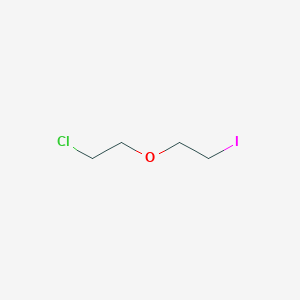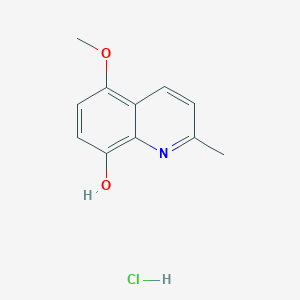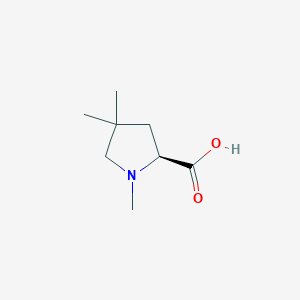
1,4,4-trimethyl-L-proline
Descripción general
Descripción
1,4,4-trimethyl-L-proline is a derivative of the amino acid proline. It is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique structural properties, which make it an important subject of study in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,4-trimethyl-L-proline can be synthesized through various methods One common approach involves the use of L-proline as a starting materialThis can be achieved through catalytic hydrogenation or other chemical reactions that facilitate the addition of methyl groups .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are common practices in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
1,4,4-trimethyl-L-proline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
1,4,4-trimethyl-L-proline has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including aldol condensation, Mannich reaction, and Michael addition.
Biology: It plays a role in protein folding and structure, making it valuable for studying cellular metabolism and the regulation of macromolecule synthesis.
Medicine: It has potential therapeutic applications, including its use as a chiral building block for the synthesis of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4,4-trimethyl-L-proline involves its interaction with specific molecular targets and pathways. It is known to influence protein structure and function by acting as a chiral catalyst in various biochemical reactions. The compound’s unique structure allows it to participate in redox reactions, contributing to cellular redox homeostasis .
Comparación Con Compuestos Similares
1,4,4-trimethyl-L-proline can be compared with other similar compounds, such as:
L-Proline: The parent compound, which is widely used as a catalyst in organic synthesis.
L-Azetidine-2-carboxylic acid: A proline analogue with potential antitumor activity.
Trans-4-hydroxy-L-proline: A component of mammalian collagen with applications in the synthesis of pharmaceuticals.
This compound stands out due to its unique structural modifications, which enhance its catalytic properties and broaden its range of applications .
Propiedades
IUPAC Name |
(2S)-1,4,4-trimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-6(7(10)11)9(3)5-8/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMJUABMNNBKBO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](N(C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine dihydrochloride](/img/structure/B1472108.png)
